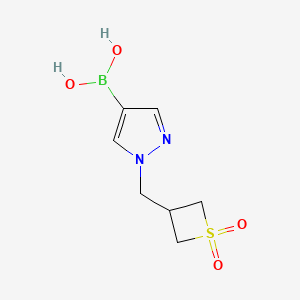
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is a unique compound that combines a boronic acid group with a pyrazole ring and a dioxidothietane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dioxidothietane moiety and finally the boronic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of boronic acid derivatives.
科学的研究の応用
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring and dioxidothietane moiety may also contribute to the compound’s overall activity by interacting with various biological pathways.
類似化合物との比較
Similar Compounds
(1H-pyrazol-4-yl)boronic acid: Lacks the dioxidothietane moiety, making it less versatile in certain applications.
(1,1-Dioxidothietan-3-yl)methylamine: Contains the dioxidothietane moiety but lacks the boronic acid group, limiting its use in enzyme inhibition.
Uniqueness
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C7H11BN2O4S |
|---|---|
分子量 |
230.05 g/mol |
IUPAC名 |
[1-[(1,1-dioxothietan-3-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O4S/c11-8(12)7-1-9-10(3-7)2-6-4-15(13,14)5-6/h1,3,6,11-12H,2,4-5H2 |
InChIキー |
XVLJUBGHGLSUKT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)CC2CS(=O)(=O)C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


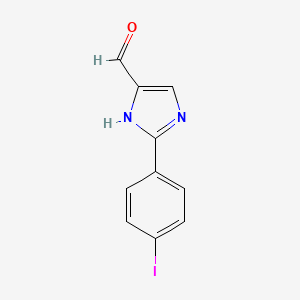

![(2-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672957.png)

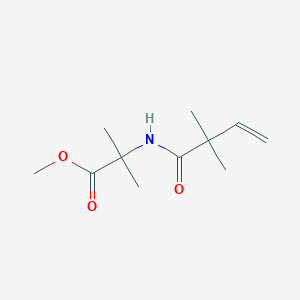
![2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13672974.png)
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)

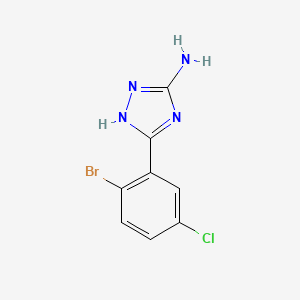

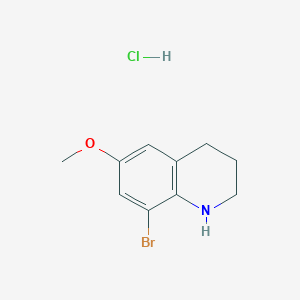

![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

